2-(3-异丙基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷

描述

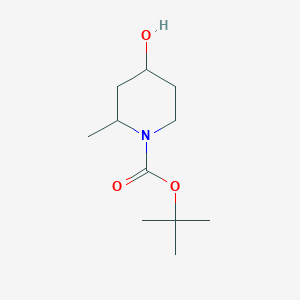

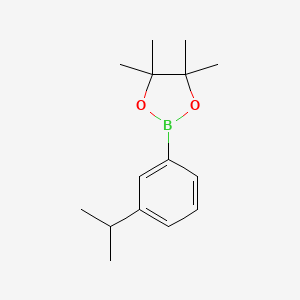

The compound 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of the dioxaborolane family. Dioxaborolanes are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are essential in the synthesis of organoboron compounds used in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds often involves the reaction of boronic esters with appropriate organic ligands. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was described using a continuous-flow and distillation process from trimethylsilylpropyne and isopropyl pinacol borate . These methods highlight the versatility and adaptability of dioxaborolane synthesis to various functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of dioxaborolanes is characterized by a boron atom that is typically tetracoordinated, forming a five-membered ring with two oxygen atoms and two carbon atoms. The X-ray diffraction study of a phenylsulfonyl substituted dioxaborolane revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a stable molecular structure . The crystal structure of another derivative, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showed a tetracoordinated boron atom with a B-N distance indicating the formation of an inner trioxoammoniumborate .

Chemical Reactions Analysis

Dioxaborolanes are reactive intermediates in organic synthesis. They can participate in various chemical reactions, including hydroboration, Suzuki coupling, and others that involve the formation of C-B bonds. The reactivity of these compounds is influenced by the substituents on the boron atom and the surrounding organic framework. For instance, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the potential for dioxaborolanes to be used in analytical chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes are largely determined by their molecular structure and substituents. For example, the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene, although not a dioxaborolane, shows the impact of bulky substituents on the stability of the compound in the presence of air . This principle can be extrapolated to dioxaborolanes, where the steric hindrance provided by substituents can enhance stability. The solubility, boiling points, and melting points of these compounds can vary widely and are crucial for their application in synthesis and material science.

科学研究应用

医药中间体

该化合物主要用作医药研究中的中间体 。它在合成各种药物中起着至关重要的作用,它可以被掺入最终治疗剂的分子结构中,或者用于修饰其他化合物以增强其药理特性。

中子俘获治疗

含硼化合物,如3-异丙基苯基硼酸、频哪醇酯,因其在中子俘获治疗中的潜力而被研究 。这是一种癌症治疗方法,与传统的放射治疗相比,它能更有效地靶向并破坏癌细胞,且对周围健康组织的伤害更小。

有机合成

在有机化学中,该化合物是一种宝贵的构建模块。 它用于各种合成路线,特别是在频哪醇硼酸酯的催化原脱硼反应中,这是合成复杂有机分子的一个步骤 。

药物递送系统

该化合物的衍生物正在被研究用于药物递送系统。 例如,用苯基硼酸频哪醇酯功能化的纳米粒子已被开发用于靶向治疗牙周炎等疾病,利用该化合物对活性氧 (ROS) 的响应特性 。

铃木-宫浦交叉偶联反应

该硼酸酯用于铃木-宫浦交叉偶联反应,这是一种在创建联芳基化合物方面的有力工具,联芳基化合物通常存在于药物、农用化学品和有机材料中 。

非对映体选择性和对映体选择性合成

该化合物在环状和无环有机化合物的合成中也起着重要作用,它可以用于醛的高非对映体选择性和对映体选择性烯丙基硼化反应,这是一种用于创建具有特定空间排列物质的重要方法 。

原脱硼

它用作原脱硼的试剂,原脱硼是一个从分子中去除硼部分的过程。 这在合成某些有机化合物的最后步骤中特别有用,在这些步骤中不再需要硼基团 。

先进材料合成

最后,该化合物在先进材料的合成中得到应用。 它独特的反应性和低毒性使其适合于创建具有潜在用途的新材料,如电子设备、涂料和其他工业应用 。

安全和危害

作用机制

Target of Action

The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

These compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCXIHAXGJPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623707 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325142-89-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)